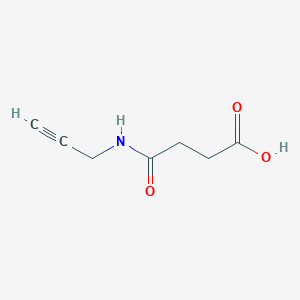

4-Oxo-4-(prop-2-ynylamino)butanoic acid

概要

説明

“4-Oxo-4-(prop-2-ynylamino)butanoic acid” is a chemical compound with the molecular formula C7H7NO3 . It has an average mass of 156.136 Da and a monoisotopic mass of 156.042252 Da .

Synthesis Analysis

The synthesis of 4-Oxo-4-(prop-2-ynylamino)butanoic acid can be achieved through microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . The reaction conditions have been developed to provide the desired products in moderate to excellent yields for a wide range of substrates . Different conditions are required depending on the nature of the methylketone substituent, with aryl derivatives proceeding best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .Molecular Structure Analysis

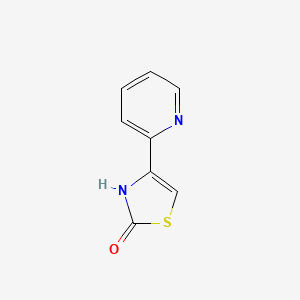

The InChI code for this compound is 1S/C7H7NO3/c1-2-5-8-6(9)3-4-7(10)11/h1,3-4H,5H2,(H,8,9)(H,10,11)/b4-3+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 401.5±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C . It has a molar refractivity of 37.6±0.3 cm3 . The compound has 4 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .科学的研究の応用

Cancer Treatment

4-Oxo-4-(prop-2-ynylamino)butanoic acid derivatives have been identified as potential building blocks in drug discovery, particularly for cancer treatment. Their biological activity has been noted in research, suggesting their utility in developing therapeutic agents for cancer .

Neurodegenerative Diseases

Research indicates that certain derivatives of this compound show promise in treating neurodegenerative conditions. This opens up avenues for the synthesis of drugs targeting diseases like Alzheimer’s and Parkinson’s .

Metabolic Disorders

The compound’s derivatives also exhibit potential in addressing metabolic disorders. This could lead to new treatments for conditions such as diabetes and obesity .

Gastric Conditions

There is evidence that these derivatives can be used to treat gastric conditions, providing a basis for the development of new gastrointestinal drugs .

Antimicrobial Properties

The antimicrobial properties of 4-Oxo-4-(prop-2-ynylamino)butanoic acid derivatives have been documented, suggesting their use in creating antimicrobial agents to combat various infections .

Antifungal Applications

Similarly, antifungal properties have been observed, indicating the compound’s utility in developing antifungal medications .

Antiviral Therapeutics

Compounds containing structural characteristics similar to 4-Oxo-4-(prop-2-ynylamino)butanoic acid have shown antiviral activity against viruses like the Newcastle disease virus, hinting at their potential in antiviral drug development .

Safety and Hazards

作用機序

Mode of Action

Studies on similar compounds, such as 4-oxobutanoic acids, suggest that these compounds undergo oxidation reactions . The oxidation rate increases linearly with [H+], establishing the hypobromous acidium ion, H2O+Br, as the reactive species . The total reaction is second-order, first-order each in oxidant and substrate .

特性

IUPAC Name |

4-oxo-4-(prop-2-ynylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-5-8-6(9)3-4-7(10)11/h1H,3-5H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBNICXUBAQSNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-(prop-2-ynylamino)butanoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438633.png)

![4-[2-(Bromomethyl)-4-nitrophenyl]morpholine](/img/structure/B1438640.png)

![N-(benzo[d]thiazol-2-ylmethyl)acetamide](/img/structure/B1438641.png)

![1-(2-aminoethyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438645.png)

![Tert-butyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1438648.png)

![2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole](/img/structure/B1438655.png)